1-Pentyl-1H-benzimidazole-2-carbaldehyde chemical properties
1-Pentyl-1H-benzimidazole-2-carbaldehyde chemical properties
Topic: 1-Pentyl-1H-benzimidazole-2-carbaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2]
Executive Summary & Structural Significance
1-Pentyl-1H-benzimidazole-2-carbaldehyde (CAS: 610275-04-2) is a critical heterocyclic building block in medicinal chemistry.[1][2] Structurally, it consists of a benzimidazole core substituted at the N1-position with a lipophilic pentyl chain and at the C2-position with a reactive formyl (aldehyde) group.[1]
This compound serves as a strategic bioisostere for 1-pentyl-1H-indole-3-carbaldehyde, a common scaffold in the development of synthetic cannabinoid receptor agonists (e.g., JWH-018 analogs) and other G-protein coupled receptor (GPCR) ligands.[1] The replacement of the indole core with benzimidazole introduces an additional nitrogen atom, altering the electrostatic potential surface (ESP) and hydrogen bonding capacity while maintaining the steric profile required for receptor binding pockets.
Key Structural Features[1][2][3][4][5][6][7][8][9][10]
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Benzimidazole Core: Provides π-π stacking capabilities and hydrogen bond acceptance (N3).[1]
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C2-Aldehyde: A versatile electrophilic handle for Knoevenagel condensations, reductive aminations, and Wittig reactions.[1]
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N1-Pentyl Chain: Enhances lipophilicity (LogP), facilitating membrane permeability and hydrophobic interactions within receptor active sites.[1]
Physicochemical Properties
The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation and ADME profiling.
| Property | Value / Description | Significance in Research |
| Molecular Formula | C₁₃H₁₆N₂O | Stoichiometry for reaction planning.[1] |
| Molecular Weight | 216.28 g/mol | Fragment-like; favorable for lead optimization.[1] |
| Physical State | Low-melting solid or viscous oil | The pentyl chain disrupts crystal packing relative to the unsubstituted parent (MP >220°C).[1] |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suggests good blood-brain barrier (BBB) penetration but poor aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | ~34 Ų | Indicates good passive transport properties (Rule of 5 compliant).[1] |
| pKa (Conj. Acid) | ~5.5 (Benzimidazole N3) | The core is weakly basic; protonation can improve solubility in acidic media.[1] |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc. Insoluble in water.[1] | Requires organic co-solvents (e.g., DMSO <0.1%) for biological assays.[1] |
Synthesis & Manufacturing Protocol
The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is typically achieved via the N-alkylation of 1H-benzimidazole-2-carbaldehyde.[1] This protocol prioritizes regioselectivity and yield.[1]
Reaction Pathway Diagram
Figure 1: Regioselective N-alkylation pathway utilizing base-mediated deprotonation followed by SN2 attack.
Detailed Experimental Protocol
Objective: Synthesize 10.0 g of 1-Pentyl-1H-benzimidazole-2-carbaldehyde.
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Reagent Preparation:
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Dissolve 1H-benzimidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide) or ACN (Acetonitrile). Note: DMF is preferred for solubility, but ACN simplifies workup.[1]
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Prepare 1-Bromopentane (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). Alternative: Use NaH (1.1 eq) in THF for faster kinetics, but K₂CO₃ is milder and sufficient.[1]
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-
Deprotonation:
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Alkylation (SN2):
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Add 1-Bromopentane dropwise to the reaction mixture.[1]
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Heat to 60°C and monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1]
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Critical Control: Do not overheat (>80°C) to prevent decomposition of the aldehyde moiety (Cannizzaro disproportionation or oxidation).[1]
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-
Workup & Purification:
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Quench with ice-cold water.[1] The product should precipitate (if solid) or oil out.[1]
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Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1]
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: Flash column chromatography (SiO₂).[1] Elute with gradient Hexane -> 20% EtOAc/Hexane.[1]
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Reactivity Profile & Chemical Behavior
The chemical utility of this compound stems from the orthogonality of its functional groups.[1]
Reactivity Map
Figure 2: Divergent synthetic applications of the C2-aldehyde handle.[1][5][6]
Aldehyde Condensations (C2 Position)
The formyl group at C2 is highly activated due to the electron-withdrawing nature of the benzimidazole ring (C=N bond).[1]
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Schiff Base Formation: Reacts rapidly with primary amines to form imines.[1] This is the primary route for synthesizing "AB-PINACA" type analogs where the linker is modified.[1]
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Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-benzimidazoles, which are often fluorophores or Michael acceptors.[1]
Benzimidazole Core Stability
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Acid Stability: The N3 nitrogen is basic.[1] In strong acid (HCl), it forms a salt (pyridinium-like cation), which deactivates the ring toward electrophilic aromatic substitution but increases water solubility.[1]
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Oxidative Stability: The aldehyde is susceptible to oxidation to the carboxylic acid (1-pentyl-1H-benzimidazole-2-carboxylic acid) upon prolonged exposure to air.[1] Storage under inert gas (Ar/N₂) at -20°C is recommended. [1]
Applications in Drug Discovery
Bioisosteric Replacement
In the development of CB1/CB2 receptor agonists, the 1-pentyl-1H-indole-3-carbaldehyde scaffold is ubiquitous (e.g., JWH-018 precursors).[1] Replacing the indole with benzimidazole:
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Lowers ClogP slightly , potentially improving metabolic stability.
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Introduces a Hydrogen Bond Acceptor (N3) , which can interact with specific residues (e.g., Lysine or Serine) in the receptor pocket that the indole (CH) cannot.[1]
Antimicrobial & Antifungal Research
Benzimidazole-2-carbaldehyde derivatives are established pharmacophores for anti-infectives.[1] The N1-pentyl chain acts as a "lipid tail," facilitating the disruption of bacterial cell membranes or fungal ergosterol biosynthesis pathways.[1]
Safety & Handling (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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Handling Protocols:
References
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BenchChem. (n.d.).[1] 1-Pentyl-1H-benzimidazole-2-carbaldehyde Structure and Properties. Retrieved from [1]
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PubChem. (2025).[1][8] 1-Pentyl-1H-benzimidazole-2-carbaldehyde (Compound).[1][2][8] National Library of Medicine.[1] Retrieved from [1]
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Al-Wahaibi, L. H., et al. (2023).[1][9][5][6] Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and related derivatives.[1][9] MDPI Molbank.[1] Retrieved from [1]
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ChemicalBook. (2025).[1][10] Imidazole-2-carboxaldehyde Safety Data Sheet.[1][10] Retrieved from [1]
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Fisher Scientific. (2025).[1] Safety Data Sheet: 1H-Benzimidazole-2-carboxaldehyde.[1][7][8] Retrieved from [1]
Sources
- 1. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentyl-1H-benzimidazole-2-carbaldehyde | 610275-04-2 | Benchchem [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. fishersci.com [fishersci.com]
- 5. aaup.edu [aaup.edu]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
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- 10. Imidazole-2-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
